1-(6-Methylpyrimidin-4-yl)azepane
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Overview
Description
1-(6-Methylpyrimidin-4-yl)azepane is a heterocyclic compound featuring a seven-membered azepane ring fused with a 6-methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyrimidin-4-yl)azepane typically involves the ring expansion of smaller heterocyclic compounds. One common method includes the cyclization of 6-methylpyrimidine derivatives with appropriate azepane precursors under controlled conditions. Techniques such as thermal, photochemical, and microwave irradiation have been employed to facilitate this process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyrimidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products:
Scientific Research Applications
1-(6-Methylpyrimidin-4-yl)azepane has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrimidin-4-yl)azepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), leading to its observed biological effects
Comparison with Similar Compounds
Azepine: Another seven-membered heterocyclic compound with similar structural features.
Azepinone: A derivative with a carbonyl group, offering different reactivity and applications.
Benzazepine: A fused ring system with additional aromaticity, used in various pharmacological studies
Uniqueness: 1-(6-Methylpyrimidin-4-yl)azepane stands out due to its unique combination of a seven-membered ring and a pyrimidine moiety, providing distinct chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
1-(6-methylpyrimidin-4-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNRSJJJIDBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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